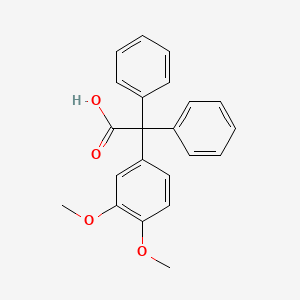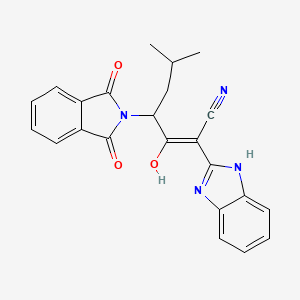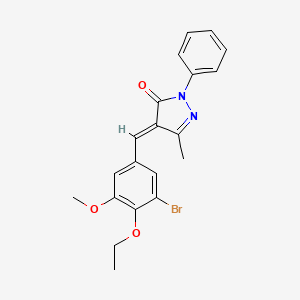![molecular formula C19H31N5O2 B6008031 3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6008031.png)
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the formation of the piperidine and piperazine rings. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Formation of the Piperazine Ring: This can be synthesized by reacting ethylenediamine with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,5-Dimethylpyrazole-3-carbonyl)piperidine: Shares the pyrazole and piperidine rings but lacks the piperazine ring.
1-(4-Methylpiperazin-1-yl)propan-1-one: Contains the piperazine ring but lacks the pyrazole and piperidine rings.
Uniqueness
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the combination of the three different rings in its structure, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
3-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-15-13-17(20-22(15)3)19(26)24-8-4-5-16(14-24)6-7-18(25)23-11-9-21(2)10-12-23/h13,16H,4-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHAEDJQAMBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)CCC(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007968.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6007974.png)
![(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6007977.png)
![N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6007981.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-methyl-2-phenylpiperazine](/img/structure/B6007989.png)

![4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline](/img/structure/B6008016.png)

![4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6008039.png)
![2-bromo-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B6008041.png)

![(2-Methyl-1,3-thiazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B6008056.png)
![2-(2-methoxyethyl)-6-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6008063.png)
